molecular formula C10H8O2 B047133 2,6-Naphthalenediol CAS No. 581-43-1

2,6-Naphthalenediol

Cat. No. B047133
CAS RN: 581-43-1
M. Wt: 160.17 g/mol
InChI Key: MNZMMCVIXORAQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2,6-Naphthalenediol involves innovative approaches. One method reported involves the oxidation of diisopropylnaphthalenes with air catalyzed by N-hydroxyphthalimide (NHPI) combined with α,α′-azobisisobutyronitrile (AIBN) and subsequent decomposition with sulfuric acid, yielding 2,6-Naphthalenediol with a high yield of 92% (Aoki, Sakaguchi, & Ishii, 2004). Another approach involves the oxidative oligomerization of 1,6-naphthalenediol by cis-bisglycinato copper(II)monohydrate with hydrogen peroxide, demonstrating the compound's versatility in synthesis pathways (Handique & Baruah, 2001).

Molecular Structure Analysis

The molecular structure of 2,6-Naphthalenediol and its derivatives has been elucidated through various spectroscopic methods. For instance, vibrational spectroscopy (FT-IR and FT-Raman) alongside computational (HF and DFT) analysis has provided comprehensive data on the structure, confirming the stability and conformation of different conformers (Shoba et al., 2011).

Chemical Reactions and Properties

2,6-Naphthalenediol participates in various chemical reactions, showcasing its reactivity and utility in synthesizing complex molecules. Its condensation with benzene in the presence of aluminum bromide efficiently synthesizes hydroxy-phenyl-tetralones, demonstrating its pivotal role in organic synthesis (Koltunov, 2008).

Physical Properties Analysis

The physical properties of 2,6-Naphthalenediol and its derivatives, such as melting points, solubility, and crystalline structure, have been extensively studied. The crystal structures of derivatives like 2,6-naphthalenedicarboxylic acid (NDA) reveal insights into their stacking and bonding, contributing to a better understanding of their physical characteristics (Kaduk & Golab, 1999).

Scientific Research Applications

  • Environmental Science : 2,6-dimethylnaphthalene is used to study the disposition of xenobiotics in marine environments affected by petroleum pollution (Schnell, Gruger, & Malins, 1980).

  • Chemistry and Material Science :

    • 2,6-Naphthalenediol and its 4-methoxy derivative are potent antioxidants, useful in studying inhibited styrene autoxidation (Foti et al., 2002).
    • It's a precursor in the production of polyethylene naphthalate (PEN), used in polymer applications and engineering resins (Lillwitz, 2001).
  • Biochemistry and Molecular Biology :

    • Naphthalenediols like 1,5-naphthalenediol and 2,7-naphthalenediol are used as chemosensors for Cu2+ and Ni2+ ions in aqueous solutions (Kavitha & Stalin, 2015).
    • 2,3-Naphthalenediol is a competitive inhibitor of phenolases in various plant species, including chloroplasts and apples (Mayer, Harel, & Shain, 1964).
  • Analytical Chemistry :

    • 2,6-Naphthalenedicarboxylic acid (NDC) is used as a carrier electrolyte in capillary zone electrophoresis for separating organic anions, offering higher sensitivity than phthalate (Dabek-Zlotorzynska & Dlouhy, 1994).
  • Pharmaceutical Sciences :

    • Naphthalene diols, including 2,6-Naphthalenediol, are involved in the synthesis of various pharmaceutically relevant compounds (Koltunov, 2008).

properties

IUPAC Name

naphthalene-2,6-diol
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InChI

InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNZMMCVIXORAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1O
Source PubChem
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID7060384
Record name 2,6-Naphthalenediol
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Molecular Weight

160.17 g/mol
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Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 2,6-Naphthalenediol
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Vapor Pressure

0.00000715 [mmHg]
Record name 2,6-Naphthalenediol
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Product Name

2,6-Naphthalenediol

CAS RN

581-43-1
Record name 2,6-Dihydroxynaphthalene
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Record name 2,6-Naphthohydroquinone
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Synthesis routes and methods I

Procedure details

Sixty parts by weight of acetone was added to 100 parts by weight of the oily phase containing the oxidation product obtained in Example 8, (1) to prepare an MIBK/acetone mixed oily phase which was subjected to acid cleavage by the following method to obtain 2,6-dihydroxynaphthalene.
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Synthesis routes and methods II

Procedure details

Dipotassium 2,6-naphthalenedisulfonate (364 g) was added to 560 g of a 50% aqueous solution of potassium hydroxide, and the mixture was stirred. Then, 2500 g of a hydrogenated triphenyl mixture was mixed, and the resulting mixture was heated to 310° C. in a nitrogen stream and dehydrated with stirring. The mixture was then stirred at 310° C. for 3 hours. After cooling, 2 liters of water was added to the reaction mixture to separate the hydrogenated triphenyl layer. The aqueous layer was decolorized with activated carbon, and precipitated with dilute sulfuric acid to give 148.2 g (yield 92.6%) of 2,6-dihydroxynaphthalene.
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Dipotassium 2,6-naphthalenedisulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
SJ Chung, SM Huh, JI Jin - Journal of Polymer Science Part A …, 1996 - Wiley Online Library
A series of new wholly aromatic polyesters was synthesized by melt polycondensation of 1‐phenyl‐2,6‐naphthalenedicarboxylic acid (PNDA) and diacetates of various aromatic diols. …
Number of citations: 9 onlinelibrary.wiley.com
Y Aoki, S Sakaguchi, Y Ishii - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
Naphthalenediols were successfully synthesized in a one‐pot reaction through the oxidation of diisopropylnaphthalenes with air catalyzed by N‐hydroxyphthalimide (NHPI) combined …
Number of citations: 81 onlinelibrary.wiley.com
SH Hsiao, GS Liou - Macromolecular Chemistry and Physics, 1998 - Wiley Online Library
A new aromatic dicarboxylic acid, 4,4′‐(2,6‐naphthylenedioxy)dibenzoic acid (3), was synthesized by the fluoro‐displacement reaction of p‐fluorobenzonitrile with 2,6‐…
Number of citations: 10 onlinelibrary.wiley.com
T Sugimoto, T Suzuki, S Shinkai, K Sada - Chemistry letters, 2007 - journal.csj.jp
A 2,6-naphthalenediol-modified BisPYBOX (2,6-bis(benzoxazol-2-yl)pyridine (benzoPYBOX)) ligand and a naphthaldiimide-modified BisPYBOX ligand were newly designed and …
Number of citations: 2 www.journal.csj.jp
王一雄, 黄冠良, 謝亞寧, 陳玉麟 - Journal of Pesticide Science, 1992 - jlc.jst.go.jp
The metabolic fate of naproanilide was studied by using a 14 C-labelled compound in a rice paddy model ecosystem in the laboratory. Seven metabolites, 2-(2-naphthoxy)propionic acid…
Number of citations: 6 jlc.jst.go.jp
L Chen, J Huang, M He, S Lin, X Guo - Se pu= Chinese Journal of …, 2012 - europepmc.org
A novel analytical method for the simultaneous determination of seven naphthalenediols (2, 6-naphthalenediol, 1, 5-naphthalenediol, 1, 6-naphthalenediol, 2, 7-naphthalenediol, 1, 7-…
Number of citations: 4 europepmc.org
SJ Sun, KY Hsu, TC Chang - Polymer journal, 1997 - nature.com
Several series of fully aromatic liquid crystalline polycarbonates were synthesized by interfacial or solution polycondensation from triphosgene with aromatic diols, such as hydroquinone…
Number of citations: 14 www.nature.com
小山田正美, 鍬塚昭三 - Journal of Pesticide Science, 1990 - jlc.jst.go.jp
The herbicide naproanilide [2-(2-naphthoxy)propionanilide] was hydrolyzed to 2-(2-naphthoxy) propionic acid (NOP) in perfused soil in a short time. The hydrolysis was retarded …
Number of citations: 12 jlc.jst.go.jp
YK Han, SD Chi, YH Kim, BK Park, JI Jin - Macromolecules, 1995 - ACS Publications
New aromatic poly (ether sulfone ketones) were prepared by polycondensation of 4-fluoro-4'-(((fluorobenzoyl) phenyl) oxy) diphenyl sulfone, a new ordered-sequence aromaticdihalide, …
Number of citations: 33 pubs.acs.org
PK Bhowmik, H Han, RO Garay - Journal of Polymer Science …, 1994 - Wiley Online Library
A series of fully aromatic, thermotropic homopolyesters, derived from 3,4′‐benzophenone dicarboxylic acid and various aromatic diols, was prepared by the melt polycondensation …
Number of citations: 11 onlinelibrary.wiley.com

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